N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide
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Overview
Description
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, dyes, and polymers. This particular compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield an intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiparasitic and antioxidant agent.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This disruption can lead to the inhibition of cell proliferation, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide can be compared with other benzimidazole derivatives such as:
Carbendazim: A fungicide that also binds to tubulin proteins and disrupts microtubule assembly.
Benomyl: Another fungicide that is a metabolic precursor of carbendazim.
Albendazole: An anthelmintic drug used to treat parasitic worm infections. The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDBXWIZJQAGBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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